Methyl linoleate
Description
Methyl linoleate (B1235992) is the methyl ester of linoleic acid, a polyunsaturated omega-6 fatty acid. nih.govfoodb.ca It belongs to the class of organic compounds known as linoleic acids and their derivatives. foodb.cahmdb.ca This compound is naturally found in various plant and animal sources. For instance, it has been isolated from Neolitsea daibuensis, Pourthiaea arguta, and Eleutherococcus koreanus. nih.gov It is also present in cloves, garlic, jasmine, and certain vegetable oils. foodb.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTJVINHCBCLGX-ZDVGBALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880893 | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |
| Record name | Methyl linolelaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl octadeca-9,12-dienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linolelaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linoleate hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, safflower-oil, Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Fatty acids, safflower-oil, Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLELAIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical and Physical Properties
The chemical and physical characteristics of methyl linoleate (B1235992) are well-documented, providing a foundation for its various applications.
Table 1: of Methyl Linoleate
| Property | Value |
| Molecular Formula | C₁₉H₃₄O₂ nih.gov |
| Molecular Weight | 294.47 g/mol chemicalbook.com |
| IUPAC Name | methyl (9Z,12Z)-octadeca-9,12-dienoate nih.gov |
| CAS Number | 112-63-0 nih.gov |
| Boiling Point | 192 °C at 4 mmHg chemicalbook.comchemicalbook.com |
| Melting Point | -35 °C nih.govchemicalbook.com |
| Density | 0.889 g/mL at 25 °C chemicalbook.comchemicalbook.com |
| Solubility | Soluble in alcohol, fat solvents, and oils; almost insoluble in water. foodb.cachemicalbook.com |
Synthesis and Industrial Production
The primary method for synthesizing methyl linoleate (B1235992) is through the esterification of linoleic acid with methanol. cymitquimica.com Industrially, it is commonly produced via the transesterification of vegetable oils, such as soybean or canola oil, with methanol. usbio.netmyskinrecipes.com This process is a key step in the production of biodiesel. myskinrecipes.com Enzymatic transesterification using catalysts like immobilized lipase (B570770) is also a method employed for its synthesis. unram.ac.id
Q & A
Basic Research Questions
Q. What experimental methodologies are optimal for synthesizing and isolating methyl linoleate hydroperoxides?
- Methodological Answer : Use controlled autooxidation under oxygen-rich conditions, followed by column chromatography (silica gel) to isolate hydroperoxides. Key parameters include temperature (25–40°C), exposure to UV light to initiate radical reactions, and antioxidant-free environments to minimize side products. Monitor reaction progress via conjugated diene/triene absorption at 234 nm and 268 nm using UV-Vis spectroscopy . Post-reduction steps (e.g., sodium borohydride) yield allylic hydroxy derivatives, which can be concentrated via rotary evaporation and characterized via FTIR for hydroxyl (3400 cm⁻¹) and ester (1740 cm⁻¹) functional groups .
Q. How can researchers distinguish this compound from its oxidation products using analytical techniques?
- Methodological Answer : Combine gas chromatography (GC) with flame ionization detection (FID) for quantitative analysis of fatty acid methyl esters (FAMEs). For oxidation products, employ gel permeation chromatography (GPC) to separate oligomers by molecular weight (e.g., autooxidized this compound shows peaks at 294–882 Da, inconsistent with simple oligomers, suggesting cross-linking or branching) . FTIR is critical for identifying functional groups: increased hydroxyl (3400 cm⁻¹) and non-ester carbonyl (1700 cm⁻¹) bands confirm oxidation, while reduced cis-unsaturation (725 cm⁻¹) indicates isomerization .
Advanced Research Questions
Q. How do thermal decomposition kinetics of this compound differ under nitrogen vs. oxygen atmospheres?
- Methodological Answer : Use thermogravimetric analysis (TGA) at varying heating rates (5–20°C/min) to determine decomposition stages. Under oxygen, this compound exhibits lower initial decomposition temperatures (~180°C vs. 220°C in nitrogen) due to oxidative chain scission. Apply the Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Eₐ). Reported Eₐ values range 80–120 kJ/mol, with pre-exponential factors (lnA) showing a kinetic compensation effect (lnA = 0.2Eₐ + 5.3) . Validate models using multiple linear regression, ensuring relative errors <1% between experimental and calculated weight loss curves .
Q. What mechanisms explain the formation of non-oligomeric autooxidation products in this compound?
- Methodological Answer : Autooxidation proceeds via radical chain reactions, forming hydroperoxides that undergo β-scission or cyclization. GPC and elemental analysis (C₁₀H₁₈O₃) reveal products inconsistent with oligomerization, suggesting cross-linking via ether or peroxide bridges. Use NMR (¹H and ¹³C) to detect ether linkages (δ 3.5–4.5 ppm) and quantify trans-unsaturation (δ 5.3–5.4 ppm) from conjugated dienes. Compare with theoretical oligomer models (e.g., molecular weight increments of 186 Da per unit) to identify structural discrepancies .
Q. How can conflicting data on this compound’s stability in different matrices be resolved?
- Methodological Answer : Conduct systematic reviews (PRISMA framework) to aggregate studies, noting variables like purity, storage conditions, and catalytic impurities (e.g., transition metals). For experimental contradictions, replicate studies using standardized protocols (e.g., AOCS Official Method Cd 12b-92 for oxidation stability). Apply meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., oxygen partial pressure, temperature) .
Q. What frameworks are suitable for designing studies on this compound’s bioactivity or environmental impact?
- Methodological Answer : Use the PICOT framework:
- P opulation: Cell lines or ecological models (e.g., Daphnia magna for toxicity).
- I ntervention: this compound concentration gradients.
- C omparison: Control groups with inert solvents (e.g., hexane).
- O utcome: Oxidative stress biomarkers (e.g., malondialdehyde levels).
- T ime: Acute (24–72 hr) vs. chronic exposure (≥7 days).
Ensure FINER criteria: feasibility (in vitro/in vivo balance), novelty (e.g., epigenetic effects), and relevance (links to lipid peroxidation diseases) .
Methodological Considerations
- Data Validation : Cross-verify results using orthogonal techniques (e.g., GC-MS for purity, TGA-FTIR for decomposition pathways) .
- Ethical Reporting : Disclose catalyst sources (e.g., metal contaminants in reagents) and solvent toxicity in supplementary materials .
- Reproducibility : Provide raw data (e.g., TGA thermograms, NMR spectra) in open-access repositories, citing DOI links in methods sections .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
